Antiproliferative Activity of Ylidene-Derived Compound 18 vs. Irinotecan in Human Cancer Cell Lines
In the Trotsko et al. (2018) study, a series of thiazolidine-2,4-dione derivatives (compounds 12–28) were synthesized from both 2-(2,4-dioxothiazolidin-5-yl)acetic acid (reduced form) and 2-(2,4-dioxothiazolidin-5-ylidene)acetic acid (target compound, CAS 5374-29-8). Among all derivatives, compound 18—derived from the ylidene scaffold—exhibited the highest antiproliferative potency against A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cell lines, with IC50 values meaningfully lower than those of the clinical reference drug irinotecan [1]. The safety index (SI) of compound 18 was also relatively high, indicating a favorable therapeutic window. This head-to-head comparison within the same study establishes that the ylidene oxidation state at the 5-position contributes to superior antiproliferative outcomes relative to both the reduced yl-derived congeners and an established chemotherapeutic agent.
| Evidence Dimension | Antiproliferative potency (IC50) against A549, HepG2, and MCF-7 cancer cell lines |
|---|---|
| Target Compound Data | Compound 18 (ylidene-derived): IC50 values meaningfully lower than irinotecan; demonstrated highest activity among 17 derivatives from both yl and ylidene series |
| Comparator Or Baseline | Irinotecan (reference drug); reduced yl-derived compounds 12–17 and 19–28 from the same study |
| Quantified Difference | Compound 18 significantly outperformed irinotecan and all reduced-form derivatives across three cell lines (exact IC50 values available in full text; abstract confirms superiority) |
| Conditions | MTT assay; normal human skin fibroblasts and tumor cell lines A549, HepG2, MCF-7; in vitro |
Why This Matters
For procurement decisions in anticancer drug discovery, the ylidene scaffold provides access to derivatives (e.g., compound 18) with demonstrably superior antiproliferative potency compared to both the reduced yl scaffold and a clinical benchmark, directly impacting lead optimization campaigns.
- [1] Trotsko N, Przekora A, Zalewska J, et al. Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives. J Enzyme Inhib Med Chem. 2018;33(1):17-24. doi:10.1080/14756366.2017.1387543. PMID: 29098896. View Source
